molecular formula C17H15F2IN4O4 B1684333 TAK-733 CAS No. 1035555-63-5

TAK-733

Numéro de catalogue: B1684333
Numéro CAS: 1035555-63-5
Poids moléculaire: 504.23 g/mol
Clé InChI: RCLQNICOARASSR-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK-733 est un inhibiteur allostérique, non compétitif avec l'ATP, sélectif, administrable par voie orale, de la kinase de la kinase de la protéine kinase activée par un mitogène 1 et 2 (MEK1/2) en phase d'investigation. Il a démontré des effets antitumoraux significatifs contre diverses lignées cellulaires cancéreuses et modèles xénogreffes . This compound est particulièrement remarquable pour sa capacité à inhiber la signalisation MEK avec une CI50 de 2 à 5 nM .

Applications De Recherche Scientifique

TAK-733 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

TAK-733, also known as ®-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, is a potent and selective allosteric inhibitor of MEK1 and MEK2 . These kinases are part of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation .

Mode of Action

This compound inhibits the enzymatic activity of MEK1 and MEK2 by binding to an allosteric site . This inhibition prevents the phosphorylation of ERK1/2, the unique targets of MEK, thereby blocking the signal transduction in the RAS/RAF/MEK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. This pathway is often deregulated in various types of cancer, including melanoma and colorectal cancer . By inhibiting MEK1/2, this compound disrupts this pathway, affecting cell proliferation, survival, and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in several species, including mice, rats, dogs, and monkeys. The compound exhibits low clearance and high oral bioavailability across all these species .

Result of Action

This compound has demonstrated antitumor activity in various cancer cell lines and patient-derived tumor explants . It reduces cell proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma . In mouse xenograft models of human cancer, this compound has shown suppression of tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bone marrow microenvironment has been suggested to interact with this compound in the context of multiple myeloma . .

Analyse Biochimique

Biochemical Properties

TAK-733 plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK pathway, which manages proliferation, differentiation, and cell survival, as well as cell cycle and apoptosis . This compound inhibits MEK kinase selectively, affecting the phosphorylation of ERK1/2 . This makes this compound an interesting target for anticancer therapeutics .

Cellular Effects

This compound has demonstrated a range of effects on various types of cells. It has been shown to reduce the proliferation of multiple myeloma (MM) cell lines with IC50 values in the μM range (2 –5 μM) after 48 h treatment . It also exerts anti-proliferative and anti-migratory effects on human vascular smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of MEK1/2, a key kinase in the RAS/RAF/MEK/ERK pathway . This pathway is a conjunction point where several upstream signaling pathways can be blocked with the inhibition of a single kinase, MEK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the proliferation of MM cell lines over a period of 48 hours . In another study, this compound showed dose-dependent inhibition of tumor growth and 18 F-FDG uptake in tumor tissue over time .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated suppression of tumor growth in a wide range of tumor types . At a dosage of 10 mg/kg, this compound treatment produced a statistically significant reduction in tumor weight from day 11 compared with the vehicle group .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK/ERK signaling pathway, which is a key metabolic pathway in cells . This pathway regulates various cellular functions including proliferation, differentiation, and survival .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is effectively transported and distributed within cells to exert its inhibitory effects on the MEK1/2 kinase .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly reported in the literature. Given its role as a MEK inhibitor, it is likely to be localized in the cytoplasm where the RAS/RAF/MEK/ERK pathway primarily operates .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

TAK-733 est synthétisé par une série de réactions chimiques impliquant des dérivés de la pyridopyrimidine. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la mise en œuvre de systèmes automatisés de surveillance et de contrôle. Le processus de production doit respecter les Bonnes Pratiques de Fabrication (BPF) pour garantir la qualité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions

TAK-733 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la MEK1/2, qui sont des composants clés de la voie de signalisation Ras/Raf/MEK/ERK. Cette voie est impliquée dans la prolifération cellulaire, la survie, la motilité, la différenciation et l'angiogenèse . En inhibant la MEK1/2, this compound empêche la phosphorylation et l'activation de la kinase régulée par le signal extracellulaire (ERK), ce qui conduit à la suppression des événements de signalisation en aval qui favorisent la croissance et la survie tumorales .

Comparaison Avec Des Composés Similaires

TAK-733 est comparé à d'autres inhibiteurs de la MEK, tels que la trametinib, la cobimetinib et la sélumetinib. Voici quelques points de comparaison clés :

Liste de composés similaires

  • Trametinib
  • Cobimetinib
  • Selumetinib
  • Binimetinib

Propriétés

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQNICOARASSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648089
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035555-63-5
Record name TAK-733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAK-733
Reactant of Route 2
Reactant of Route 2
TAK-733
Reactant of Route 3
Reactant of Route 3
TAK-733
Reactant of Route 4
Reactant of Route 4
TAK-733
Reactant of Route 5
Reactant of Route 5
TAK-733
Reactant of Route 6
TAK-733

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.